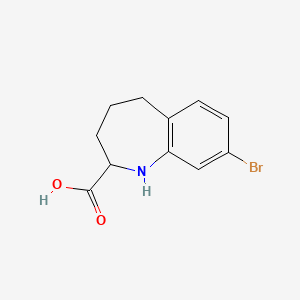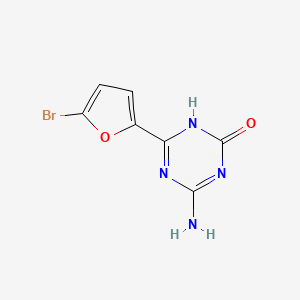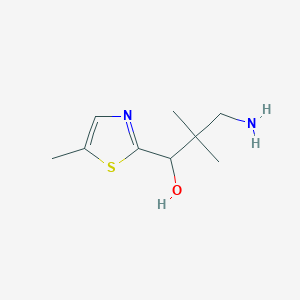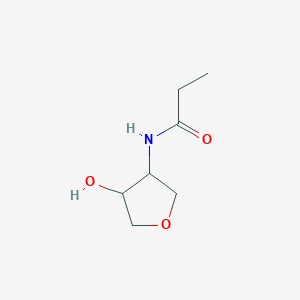
3,3-Dimethylbutane-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbutane-1-sulfinyl chloride is a versatile chemical compound used extensively in scientific research. It is known for its diverse applications ranging from organic synthesis to pharmaceutical development, making it an indispensable tool for researchers exploring new frontiers in chemistry and medicine.
Métodos De Preparación
The preparation of 3,3-Dimethylbutane-1-sulfinyl chloride typically involves the chlorination of 3,3-dimethylbutane-1-sulfinic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under controlled conditions to ensure high yield and purity. The reaction is as follows:
3,3-Dimethylbutane-1-sulfinic acid+SOCl2→3,3-Dimethylbutane-1-sulfinyl chloride+SO2+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
3,3-Dimethylbutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: It can be oxidized to 3,3-dimethylbutane-1-sulfonyl chloride using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: It can be reduced to 3,3-dimethylbutane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Dimethylbutane-1-sulfinyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfinamide-based drugs.
Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of sulfinylated proteins
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylbutane-1-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparación Con Compuestos Similares
3,3-Dimethylbutane-1-sulfinyl chloride can be compared with other similar compounds such as:
3,3-Dimethylbutane-1-sulfonyl chloride: This compound is similar in structure but has a sulfonyl chloride group instead of a sulfinyl chloride group. It is used in similar applications but has different reactivity and properties.
3,3-Dimethylbutane-1-sulfinic acid: This compound is the precursor to this compound and has different reactivity due to the presence of the sulfinic acid group.
3,3-Dimethylbutane-1-sulfonic acid: This compound is similar to 3,3-Dimethylbutane-1-sulfinic acid but has a sulfonic acid group, making it more acidic and reactive in different types of reactions
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C6H13ClOS |
|---|---|
Peso molecular |
168.69 g/mol |
Nombre IUPAC |
3,3-dimethylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H13ClOS/c1-6(2,3)4-5-9(7)8/h4-5H2,1-3H3 |
Clave InChI |
VUWSXAFSJMQTHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)



amine](/img/structure/B13158784.png)





![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)

